Product packaging for 4-Phenoxybenzylamine(Cat. No.:CAS No. 107622-80-0)

4-Phenoxybenzylamine

Cat. No.: B034489
CAS No.: 107622-80-0
M. Wt: 199.25 g/mol
InChI Key: CCAZAGUSBMVSAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Phenoxybenzylamine is a high-value aromatic amine building block extensively utilized in medicinal chemistry and drug discovery research. Its bifunctional structure, featuring a primary amine and a bulky phenoxy-substituted aromatic ring, makes it a versatile scaffold for the synthesis of diverse compound libraries. This compound is particularly significant in the development of small molecule inhibitors, serving as a key intermediate for the construction of pharmacophores that target enzyme active sites, such as kinases and GPCRs. The rigid, lipophilic phenoxybenzyl moiety is often employed to occupy specific hydrophobic pockets within protein targets, enhancing binding affinity and selectivity. Researchers leverage this compound as a critical precursor in amide coupling, reductive amination, and urea formation reactions to create potential therapeutic agents for oncology, neuroscience, and inflammatory diseases. It is supplied as a high-purity compound to ensure reproducibility in chemical synthesis and biological screening assays. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13NO B034489 4-Phenoxybenzylamine CAS No. 107622-80-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-phenoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-9H,10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCAZAGUSBMVSAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375120
Record name 4-Phenoxybenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107622-80-0
Record name 4-Phenoxybenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107622-80-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Phenoxybenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-phenoxyphenyl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 4 Phenoxybenzylamine and Its Derivatives

Advanced and Green Chemistry Approaches

In alignment with green chemistry principles, research is increasingly focused on advanced methodologies that minimize environmental impact, reduce waste, and enhance the efficiency of chemical syntheses.

Microwave-assisted synthesis (MAS) has gained prominence in organic chemistry due to its ability to significantly shorten reaction times and facilitate rapid optimization of chemical reactions compared to conventional heating methods mdpi.comrsc.org. While specific detailed examples of microwave-assisted synthesis directly yielding this compound are not extensively documented in the provided information, microwave irradiation is broadly applied to various organic transformations, including those involving aldehydes and amines mdpi.com. This technique has the potential to lead to higher yields and simplified purification steps by streamlining the reaction process rsc.org.

Biocatalysis, or enzymatic catalysis, employs biologically active components, such as enzymes, to catalyze chemical transformations. This approach offers a greener alternative to traditional chemical catalysis, providing high selectivity and enabling reactions under milder conditions mdpi.comnih.govmt.comacsgcipr.org. Enzymes can facilitate a wide range of carbon-centric reactions, including the conversion of ketones or aldehydes to amines, often with high stereoselectivity mt.com.

Although specific enzymatic amination of 4-phenoxybenzaldehyde to this compound is not explicitly detailed in the provided search results, the broader field of biocatalysis has seen substantial progress in the synthesis of amine-containing pharmaceuticals. For instance, transaminases and imine reductases are enzyme classes that have been successfully utilized for amine formation and reductive amination, respectively, often achieving high yields and enantiomeric purity mdpi.com. The adoption of biocatalysts can also reduce the reliance on harsh reagents and conditions, thereby contributing to more sustainable synthetic routes acsgcipr.org.

Solvent-free reaction systems, particularly those utilizing mechanochemical grinding, represent a significant advancement in green chemistry. This approach minimizes or eliminates the need for volatile and often hazardous organic solvents, consequently reducing waste generation and environmental impact rsc.orgbeilstein-journals.orgnih.gov. Mechanochemical grinding involves the application of mechanical energy, such as through ball milling, to induce chemical reactions in the solid state beilstein-journals.orgnih.gov.

For the synthesis of N-substituted amines, including those structurally related to this compound, mechanochemical grinding has been optimized as a highly efficient and neat procedure. This method enables facile synthesis using readily available substituted halides and amines under mild, neat reaction conditions, at room temperature, and with short reaction times. A notable advantage is that products can often be isolated without the need for column chromatography, and in excellent yields rsc.org.

The benefits of mechanochemical grinding include an enhanced rigidity of the transition state, leading to more selective reactions, time efficiency, simplified purification procedures (often requiring only washing with a polar solvent), and high yields beilstein-journals.org. This technique is particularly valuable for forming various chemical bonds, including carbon-nitrogen (C-N) bonds, and is applicable for gram-scale synthesis rsc.orgbeilstein-journals.org.

Chemo- and Regioselective Synthesis

The primary synthetic route for this compound and its derivatives relies on a two-step approach that ensures precise control over the molecular architecture. This strategy leverages both regioselective and chemoselective transformations.

The first step involves a nucleophilic aromatic substitution reaction. This reaction is highly regioselective, as it specifically targets the activated position on an aromatic ring. For instance, 4-fluorobenzonitrile (B33359) (or a similar 4-halobenzonitrile) is treated with an appropriate aryl phenol (B47542) in the presence of a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF) uni.lu. This reaction selectively replaces the fluorine atom at the 4-position with the phenoxy group, yielding the corresponding 4-phenoxybenzonitrile (B1345653) derivative. An example of this is the synthesis of 4-(4-methylphenoxy)benzonitrile from p-cyanochlorobenzene and p-cresol, facilitated by sodium hydride (NaH) in DMF at 150 °C, achieving high yields and purity mims.com.

The second step is a chemoselective reduction of the nitrile group to a primary amine. This transformation is crucial for obtaining the benzylamine functionality while leaving other functional groups, such as the ether linkage and aromatic rings, intact. Lithium aluminum hydride (LiAlH₄) is a commonly employed reducing agent for this purpose uni.lu. Alternatively, for derivatives like 4-(4-methylphenoxy)benzylamine hydrochloride, the nitrile group can be reduced using a metal nickel salt catalyst under a hydrogen atmosphere in a solvent system containing polyhydric alcohol-type nonionic surfactants and water mims.com. This method demonstrates the chemoselectivity of the reduction, specifically converting the nitrile to the primary amine without affecting other parts of the molecule.

Table 1: Key Steps in Chemo- and Regioselective Synthesis of this compound Derivatives

StepReaction TypeStarting Material ExampleReagents/ConditionsProduct TypeSelectivity Achieved
1Nucleophilic Aromatic Substitution4-Fluorobenzonitrile + Aryl PhenolK₂CO₃ or Cs₂CO₃, DMF4-PhenoxybenzonitrileRegioselectivity (para-substitution)
2Nitrile Reduction4-PhenoxybenzonitrileLiAlH₄ or Metal Ni salt, H₂This compoundChemoselectivity (nitrile to amine)

Derivatization Strategies of this compound

This compound, with its primary amine and phenoxy functionalities, serves as a versatile scaffold for various derivatization reactions, enabling the synthesis of a wide array of compounds with diverse properties.

N-Alkylation and N-Acylation Reactions

The primary amine group of this compound is highly nucleophilic, making it amenable to N-alkylation and N-acylation reactions.

N-Acylation Reactions: N-acylation involves the formation of an amide bond by reacting the amine with an acylating agent. A notable example is the coupling of 4-(phenoxy)phenylmethamines (this compound derivatives) with (R)-N-tert-butoxycarbonyl-D-serine. This reaction proceeds using mixed anhydride (B1165640) coupling (MAC) reagents, such as isobutylchloroformate (IBCF) and N-methylmorpholine (NMM), to yield the corresponding amide derivatives uni.lu. This method allows for the introduction of complex functionalized amino acid moieties onto the benzylamine nitrogen.

N-Alkylation Reactions: N-alkylation introduces alkyl groups onto the nitrogen atom of the amine. As a primary amine, this compound can undergo mono- or dialkylation depending on the reaction conditions and stoichiometry of the alkylating agent. These reactions typically proceed via an SN2 mechanism, involving the reaction of the amine with activated alkanes, such as alkyl halides or sulfonates nih.gov. Common bases used to facilitate these reactions by deprotonating the amine or neutralizing the generated acid include potassium carbonate, sodium carbonate, or stronger bases like potassium tert-butoxide (t-BuOK) americanelements.comontosight.ainih.gov. Solvents like dimethylformamide (DMF), acetonitrile, or dimethyl sulfoxide (B87167) (DMSO) are frequently employed americanelements.comontosight.ainih.gov. Examples of N-alkylated derivatives include N-methyl-4-phenoxybenzylamine and bis(4-phenoxybenzyl)amine hydrochloride fishersci.ca.

Table 2: Examples of N-Derivatization Reactions

Derivatization TypeReaction PartnerReagents/Conditions (General)Product Type
N-AcylationCarboxylic Acid Derivative (e.g., activated amino acid)Mixed Anhydride Coupling (e.g., IBCF, NMM)Amide
N-AlkylationAlkyl Halide or SulfonateBase (e.g., K₂CO₃, NaH, t-BuOK), Polar Aprotic SolventN-Alkyl-4-phenoxybenzylamine

Modifications of the Phenoxy Group

The phenoxy moiety of this compound can be modified by varying the aryl phenol used in the initial nucleophilic aromatic substitution step of its synthesis. This allows for the introduction of diverse substituents onto the terminal aromatic ring, leading to a range of this compound derivatives with altered physicochemical properties and potential biological activities.

For instance, the reaction of 4-fluorobenzonitrile with different "appropriate aryl phenols" (e.g., 11–15 in reference uni.lu) enables the synthesis of substituted 4-phenoxybenzylamines. These aryl phenols can bear various electron-withdrawing or electron-donating groups at different positions on their aromatic ring. Research has shown that the nature and position of these substituents, particularly at the 3″-position of the terminal aromatic ring (relative to the ether linkage), can significantly influence the properties of the resulting derivatives uni.luwikipedia.org. Specific examples include derivatives with 3″-chloro or 3″-trifluoromethoxy substituents uni.lu. Another well-documented derivative is 4-(4-methylphenoxy)benzylamine, which features a methyl group on the phenoxy ring mims.com.

Table 3: Examples of Phenoxy Group Modifications

Parent CompoundAryl Phenol Used in SynthesisExample Substituent on Phenoxy Group
This compoundPhenolUnsubstituted Phenoxy
4-(3″-Chlorophenoxy)benzylamine3-Chlorophenol3″-Chloro
4-(3″-Trifluoromethoxyphenoxy)benzylamine3-Trifluoromethoxyphenol3″-Trifluoromethoxy
4-(4-Methylphenoxy)benzylaminep-Cresol4-Methyl

Formation of Salts and Co-crystals

This compound, being a primary amine, readily forms salts with acids and can participate in the formation of co-crystals. These solid-state forms are important for improving properties such as solubility, stability, and processability.

Salt Formation: The most common salt is this compound hydrochloride. This salt is typically formed by reacting this compound with hydrochloric acid mims.comfishersci.be. The formation of hydrochloride salts is a standard practice for amines, enhancing their solubility in polar solvents and their stability under various storage conditions mims.com.

Table 4: Known Salts and Co-crystals of this compound

Type of Solid FormPartner CompoundStoichiometryFormation Method (Example)Key Feature
SaltHydrochloric Acid1:1Reaction with HClEnhanced solubility and stability
Co-crystalIndomethacin (B1671933)1:1:0.5 (IND:POBA:H₂O)Solution crystallization from ethanolProton transfer, stacking interactions

Reaction Mechanisms and Chemical Transformations Involving 4 Phenoxybenzylamine

Nucleophilic Reactivity of the Amine Group

The primary amine group (-CH2NH2) in 4-phenoxybenzylamine is a strong nucleophile, capable of donating its lone pair of electrons to electron-deficient centers. This nucleophilicity is central to many of its synthetic applications chemimpex.com.

The amine group of this compound readily reacts with carboxylic acids and their derivatives, such as acyl chlorides, acid anhydrides, and esters, to form amide bonds. Direct coupling between a carboxylic acid and an amine is often challenging due to competing acid-base proton exchange, necessitating the conversion of the acid to a more electrophilic activated form fishersci.co.ukkhanacademy.org.

Common strategies involve:

Acyl Chlorides: Acyl chlorides are highly reactive carboxylic acid derivatives. The reaction with this compound typically proceeds rapidly at room temperature in aprotic solvents, often in the presence of a base like a tertiary amine or pyridine, to neutralize the HCl byproduct fishersci.co.uk.

Reaction Scheme: R-COCl + this compound → R-CONH-CH2-C6H4-O-C6H5 + HCl

Acid Anhydrides: Similar to acyl chlorides, acid anhydrides react with primary amines to form amides. This reaction also requires a base to drive the equilibrium fishersci.co.uk.

Reaction Scheme: (R-CO)2O + this compound → R-CONH-CH2-C6H4-O-C6H5 + R-COOH

Esters: Esters can react with amines to form amides, typically requiring heat. The mechanism involves the addition of the amine to the carbonyl group, forming a tetrahedral intermediate, followed by the elimination of an alkoxide masterorganicchemistry.com.

Reaction Scheme: R-COOR' + this compound → R-CONH-CH2-C6H4-O-C6H5 + R'OH

Amide formation, as detailed above, is a primary reaction pathway for this compound due to its nucleophilic amine group. Beyond simple amides, this compound can also be incorporated into urea (B33335) structures. Urea derivatives are significant in medicinal chemistry and other fields nih.govbiointerfaceresearch.com. The formation of ureas typically involves the reaction of an amine with an isocyanate or a phosgene (B1210022) derivative.

Table 1: Amide and Urea Formation Reactions of this compound

Reaction TypeReactantProduct TypeKey Conditions (General)
Amide FormationCarboxylic Acid (activated)N-(4-Phenoxybenzyl)amideBase (e.g., pyridine, triethylamine), Aprotic solvent, RT
Amide FormationAcyl ChlorideN-(4-Phenoxybenzyl)amideBase (e.g., pyridine, triethylamine), Aprotic solvent, RT
Amide FormationAcid Anhydride (B1165640)N-(4-Phenoxybenzyl)amideBase, Solvent, Heat (if needed)
Amide FormationEsterN-(4-Phenoxybenzyl)amideHeat, Solvent (if needed)
Urea FormationIsocyanate (R-N=C=O)N-(4-Phenoxybenzyl)-N'-R-ureaSolvent, RT to Heat
Urea FormationPhosgene/Phosgene EquivalentsN,N'-bis(4-Phenoxybenzyl)urea or derivativesBase, Solvent

Aromatic Substitution Reactions on the Phenoxy Ring

The phenoxy group (-O-C6H5) attached to the benzylamine (B48309) core influences the reactivity of the benzene (B151609) ring in this compound. The oxygen atom of the phenoxy group is an activating and ortho/para-directing group in electrophilic aromatic substitution (EAS) reactions due to its electron-donating resonance effect libretexts.org. This means that incoming electrophiles will preferentially attack the positions ortho and para to the phenoxy group on the substituted benzene ring.

While the primary amine group is highly reactive, the aromatic ring can undergo reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions under appropriate conditions. For example, the phenoxy group stabilizes the intermediate carbocation in electrophilic aromatic substitution reactions, facilitating further chemical transformations .

Catalytic Transformations Utilizing this compound

This compound can be involved in catalytic transformations in several ways: as a reactant, a ligand, or a component in a catalytic system. For instance, amine-directed aromatic borylation reactions have been shown to be effective, where benzylamine derivatives, including N,N-dimethyl-4-phenoxybenzylamine borane, undergo C-H borylation with high yields and regioselectivity under catalytic conditions nih.gov. This highlights its potential in C-H activation chemistry.

Furthermore, this compound (4-POMA) has been mentioned in the context of bio-catalytic activity, such as with PM-CsPbX nanocrystals mdpi-res.com. The amine functionality can interact with catalytic surfaces or metal centers, potentially influencing the efficiency and selectivity of various catalytic processes.

Photochemical and Electrochemical Reactions (Potential Areas of Research)

The exploration of photochemical and electrochemical reactions involving this compound represents potential avenues for future research, leveraging the unique properties of the compound.

Photochemical Reactions: Photochemical reactions involve chemical transformations initiated by the absorption of photons irispublishers.comhilarispublisher.com. The presence of aromatic rings in this compound suggests the possibility of photo-induced reactions, such as photo-oxidation, photo-cyclization, or reactions involving excited states. Research in this area could explore the use of light to achieve novel synthetic pathways, potentially leading to more sustainable and atom-economical processes iastate.edusymeres.com. The interaction of light with the molecule could induce electronic excitations, leading to bond breaking or formation, or isomerization irispublishers.comhilarispublisher.com.

Electrochemical Reactions: Electrochemical reactions involve chemical changes driven by an electric current or the generation of an electric current from chemical reactions researchgate.net. Given that benzylamine and other phenylethylamine derivatives have been studied for their electrooxidation behavior at electrodes researchgate.net, this compound could also undergo similar transformations. Potential research areas include the electrochemical oxidation or reduction of the amine group or the aromatic rings, leading to new derivatives or polymeric materials. Such studies could provide insights into the compound's redox properties and open doors for applications in electrocatalysis or sensor development mdpi-res.commdpi.com.

Applications in Advanced Organic Synthesis and Materials Science

Role in Material Science and Polymer Chemistry

Synthesis of 2D Metal-Halide Perovskites

4-Phenoxybenzylamine (4-POMA) serves as a crucial organic component in the synthesis of two-dimensional (2D) metal-halide perovskites. These materials are of considerable interest due to their unique properties and potential for various optoelectronic applications. A simple and low-temperature synthesis method can be employed to produce these perovskites. ontosight.ainih.gov For instance, 4-POMA, in conjunction with an inorganic component like cadmium chloride (CdCl2), has been successfully utilized to synthesize 2D metal-halide perovskite materials such as 4-POMACC. ontosight.ai The layered structure, characteristic of 2D metal-halide perovskites, is confirmed through techniques like powder X-ray diffraction (PXRD) analysis, which demonstrates the self-assembly of both organic and inorganic constituents into the perovskite structure. ontosight.ai

Influence of Alkyl Chain Length on Properties

The alkyl chain length of the organic amine component significantly influences the properties of 2D metal-halide perovskites, particularly their room-temperature phosphorescence (RTP) characteristics. Research has compared this compound (4-POMA), which has a shorter alkyl chain, with 4-phenoxyphenethylamine (B55889) (4-POEA), possessing a longer alkyl chain, as organic components in the synthesis of 2D cadmium chloride-based perovskites (4-POMACC and 4-POEACC, respectively). ontosight.ai

The photophysical characterizations of these materials reveal notable differences in their RTP lifetimes and quantum efficiencies. Specifically, 4-POMACC exhibits a significantly longer RTP lifetime and higher photoluminescence quantum yield compared to 4-POEACC. ontosight.ai

Table 1: RTP Properties of 2D Metal-Halide Perovskites with Different Alkyl Chain Lengths

Perovskite MaterialOrganic AmineAlkyl Chain LengthRTP Lifetime (ms)Photoluminescence Quantum Yield (%)
4-POMACCThis compoundShorter2549.50
4-POEACC4-PhenoxyphenethylamineLonger688.06

Data derived from ontosight.ai.

Applications in Room-Temperature Phosphorescence (RTP)

Two-dimensional metal-halide perovskites synthesized using this compound, such as 4-POMACC, demonstrate significant room-temperature phosphorescence (RTP) emission. ontosight.ai The notable RTP properties, including a strong green emission and a long lifetime of 254 ms, make these materials promising for various advanced applications. ontosight.ai These include, but are not limited to, information encryption and anti-counterfeiting technologies, where the distinct phosphorescence can be utilized for security features. ontosight.ai More broadly, the development of highly efficient RTP in 2D hybrid halide perovskites opens avenues for applications in fields such as bioimaging, light-emitting diodes (LEDs), and photodetectors.

Reagent in Analytical Chemistry

This compound is recognized for its utility as a reagent in analytical chemistry. wikipedia.org In this capacity, it plays a role in various analytical methods, contributing to the detection and quantification of diverse compounds within complex mixtures. wikipedia.org

Structure Activity Relationship Sar Studies of 4 Phenoxybenzylamine Derivatives

Impact of Substituents on Biological Activity

The biological activity of 4-phenoxybenzylamine derivatives can be significantly modulated by the introduction of various substituents on both the phenoxy and benzylamine (B48309) moieties. The nature, position, and size of these substituents can influence the compound's potency, selectivity, and pharmacokinetic properties.

Research on related scaffolds, such as 2-phenoxybenzamides, has provided valuable insights into these relationships. For instance, in a series of 2-phenoxybenzamides with antiplasmodial activity, the substitution pattern on the anilino partial structure and the size of the substituents were found to be critical determinants of activity. mdpi.com The diaryl ether portion also had a notable impact on the biological effect. mdpi.com

Specifically, the replacement of a 4-fluorophenoxy substituent with a 4-phenoxy or a 4-acetamidophenoxy group led to a decrease in antiplasmodial activity, although the resulting compounds still exhibited good activity and selectivity. mdpi.com Conversely, substituting the 4-fluorophenoxy moiety with a hydrogen atom resulted in only moderate activity. mdpi.com This suggests that an aryloxy substituent is generally favorable for this specific biological activity. mdpi.com Furthermore, a 4-fluorophenoxy substituent was generally found to have an advantageous effect on the activity of N-Boc and N-pivaloylpiperazinyl derivatives. mdpi.com

In another study on phenoxazine-bearing hydroxamic acids, which share a diaryl ether core, C-4 substitution on the phenoxazine (B87303) ring was found to positively contribute to class IIa HDACs enzyme-inhibiting activities. nih.gov This was supported by the observation that compounds with C-4 arylamide substituents exhibited more potent activities than their C-3 substituted counterparts. nih.gov

The position of substituents can also play a critical role. For example, in a series of 2-phenoxybenzamide (B1622244) derivatives, a shift of an N-Boc piperazinyl substituent from the meta to the para position on the anilino ring resulted in a significant increase in antiplasmodial activity and selectivity. mdpi.com The para-substituted analogue demonstrated the highest activity among all tested compounds in that series. mdpi.com

These findings highlight the intricate relationship between the substitution pattern and the resulting biological activity, providing a roadmap for the design of more effective this compound-based therapeutic agents.

Table 1: Impact of Phenoxy Ring Substituents on Antiplasmodial Activity of 2-Phenoxybenzamide Derivatives

Compound Phenoxy Substituent PfNF54 IC50 (µM) Selectivity Index (S.I.)
Reference 4-Fluorophenoxy 0.2690 461.0
6 4-Phenoxy 1.146 62.93
8 4-Acetamidophenoxy 1.012 127.1
7 Hydrogen 3.738 30.22

Data sourced from mdpi.com

Table 2: Influence of N-Boc Piperazinyl Substituent Position on Antiplasmodial Activity

Compound Substituent Position PfNF54 IC50 (µM) Selectivity Index (S.I.)
36 meta 3.297 37.58
37 para 0.2690 461.0

Data sourced from mdpi.com

Chimeric Derivatives and Their Pharmacological Evaluation

The concept of creating chimeric (or hybrid) molecules involves combining two or more pharmacophores into a single molecule. This strategy aims to develop novel therapeutic agents with improved affinity, selectivity, and efficacy, or to achieve a desired polypharmacological profile, where the hybrid molecule can interact with multiple biological targets.

While specific studies on chimeric derivatives of this compound are not extensively documented, the principles of this approach can be illustrated through research on other molecular scaffolds. For instance, the development of coumarin-chalcone hybrids has been explored for their potential as CNS agents, with evaluations of their skeletal muscle and antianxiety activities. nih.gov These hybrids integrate two distinct pharmacophores, coumarin (B35378) and chalcone, to create a new chemical entity with a unique biological profile. nih.gov

Similarly, 4-thiazolidinone-bearing hybrid molecules have been designed and investigated for their anticancer properties. mdpi.com This class of compounds often incorporates the 4-thiazolidinone (B1220212) scaffold, a privileged structure in medicinal chemistry, with other anticancer pharmacophores to enhance cytotoxic activity against cancer cell lines. mdpi.com For example, hybrids of 4-thiazolidinones with a steroidal skeleton have been synthesized and shown to exhibit selective, concentration-dependent cytotoxicity. mdpi.com Another example includes the creation of pyrazole–4-thiazolidinone hybrids, which have demonstrated potent anticancer properties against breast cancer cell lines. mdpi.com

The pharmacological evaluation of such chimeric molecules is a comprehensive process. It typically involves in vitro assays to determine their activity against specific targets or cell lines, followed by in vivo studies in animal models to assess their efficacy and pharmacokinetic properties. For instance, the evaluation of 4-aminocoumarin (B1268506) based phenyliodonium (B1259483) derivatives involved a broad-spectrum assessment of their biological properties, including antibacterial, antifungal, antiviral, antioxidant, and cytotoxic activities. nih.gov

The design and evaluation of chimeric molecules based on the this compound scaffold could be a promising avenue for future research, potentially leading to the discovery of novel therapeutic agents with enhanced pharmacological profiles.

Ligand Design and Pharmacophore Identification

The rational design of novel ligands and the identification of their pharmacophoric features are fundamental to modern drug discovery. nih.gov A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target and elicit a biological response. slideshare.net These features typically include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and charged groups, arranged in a specific three-dimensional geometry. slideshare.net

Pharmacophore models can be developed using two main approaches: ligand-based and structure-based methods. nih.gov

Ligand-based pharmacophore modeling is employed when the three-dimensional structure of the biological target is unknown. This approach involves analyzing a set of active compounds to identify common chemical features and their spatial arrangement. nih.gov The resulting pharmacophore model represents a hypothesis of the key interactions required for biological activity.

Structure-based pharmacophore modeling is utilized when the 3D structure of the target protein, often in complex with a ligand, is available. nih.gov This method allows for a more accurate identification of the crucial interactions between the ligand and the binding site, including the consideration of shape constraints imposed by the receptor. nih.gov

Once a pharmacophore model is developed, it can be used as a 3D query to screen large chemical databases for novel compounds that match the pharmacophoric features. slideshare.net This virtual screening approach can significantly accelerate the identification of new lead compounds. nih.gov

In the context of this compound derivatives, pharmacophore modeling could be a powerful tool for designing new analogs with improved activity and selectivity. By identifying the key structural features of this compound that are responsible for its biological effects, researchers can rationally design modifications to enhance these properties. For example, a pharmacophore model could guide the selection and placement of substituents on the phenoxy and benzylamine rings to optimize interactions with the target.

Computational Chemistry and Spectroscopic Characterization in 4 Phenoxybenzylamine Research

Quantum Chemical Calculations

Quantum chemical calculations, primarily utilizing Density Functional Theory (DFT), are essential for predicting and understanding the fundamental electronic and structural properties of molecules like 4-Phenoxybenzylamine. These calculations provide a theoretical framework to explore aspects such as electronic distribution, reactivity, and conformational stability.

Electronic structure calculations, often performed using DFT, allow for the prediction of various quantum chemical descriptors that are indicative of a molecule's reactivity. These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, ionization potential, electron affinity, chemical hardness, and electrophilicity index numberanalytics.comscirp.org. The HOMO and LUMO are particularly important as they are the frontier molecular orbitals that govern a molecule's ability to donate or accept electrons, respectively, thereby dictating its chemical reactivity numberanalytics.comfrontiersin.org. A smaller HOMO-LUMO energy gap generally correlates with higher chemical reactivity scirp.org.

While general principles of electronic structure and reactivity prediction using DFT are well-established numberanalytics.comscirp.orgfrontiersin.orgmdpi.com, specific detailed research findings on the quantitative electronic structure parameters and reactivity predictions derived from quantum chemical calculations solely for this compound are not extensively reported in the readily available public domain. However, DFT+U predictions have been mentioned in the context of structural stability, electronic, and optical properties of compounds related to this compound mdpi-res.com.

Conformational analysis, often aided by quantum chemical calculations, explores the different spatial arrangements (conformers) a molecule can adopt due to rotation around single bonds and assesses their relative stabilities orgosolver.comlibretexts.org. Identifying the most stable conformer is crucial for understanding a molecule's intrinsic properties and its behavior in various states, including gas phase, solution, and solid state mdpi.com. DFT methods are frequently employed to optimize geometries and calculate the energies of different conformers, allowing for the determination of energy barriers between them frontiersin.orgmdpi.comipb.pt.

For this compound, while its role in stabilizing an inactive conformation of the NS3 protein has been noted, implying a significant conformational aspect to its biological activity chemicalbook.com, detailed quantum chemical studies specifically delineating its conformational landscape, including dihedral angles, energy minima, and transition states for its various conformers, are not widely published in the current search results.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to model the interactions between molecules, particularly between a small molecule (ligand) and a macromolecule (e.g., protein). These simulations provide insights into binding affinities, interaction sites, and conformational changes upon binding.

Molecular docking predicts the preferred orientation of a ligand when bound to a protein, forming a stable complex, while molecular dynamics simulations provide a time-dependent view of the molecular system, allowing for the study of binding-induced conformational changes and the stability of the ligand-protein complex nih.govnih.gov. These methods are invaluable in rational drug design for understanding and modulating molecular interactions mdpi.comnih.gov.

In the context of this compound, research has identified its ability to inhibit the function of the Hepatitis C Virus (HCV) NS3 protein. It achieves this by binding to a highly conserved allosteric site located at the interface between the protease and helicase domains, thereby stabilizing an inactive conformation of the NS3 protein chemicalbook.com. This interaction leads to an inhibition of FL NS3/4a with an IC50 value of approximately 500 μM, positioning this compound as a new class of direct-acting antiviral agents chemicalbook.com.

Table 1: this compound Interaction with HCV NS3 Protein

Interaction TypeTarget ProteinBinding SiteEffect on ProteinIC50 (FL NS3/4a)
Allosteric BindingHCV NS3Interface between protease and helicase domainsStabilizes inactive conformation~500 μM chemicalbook.com

X-ray diffraction is a primary experimental technique for determining the three-dimensional atomic and molecular structure of crystalline materials, providing precise information on bond lengths, bond angles, and the arrangement of molecules in the crystal lattice mdpi.commdpi.com. Analysis of crystal packing reveals how molecules arrange themselves in the solid state, influenced by various intermolecular forces such as hydrogen bonding, van der Waals interactions, and π-π stacking orgosolver.comnih.govraineslab.comspectroscopyonline.com. Understanding these forces is crucial for predicting and explaining bulk material properties.

Advanced Spectroscopic Techniques for Structural Elucidation (Excluding Basic Identification)

Advanced spectroscopic techniques provide detailed structural information beyond basic identification, often revealing subtle molecular features, conformations, and dynamics. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Raman spectroscopy are prominent examples.

NMR spectroscopy, particularly advanced multi-dimensional experiments (e.g., 2D NMR such as COSY, HSQC, HMBC, NOESY), offers comprehensive insights into molecular connectivity, stereochemistry, and spatial relationships between atoms ipb.pt. It is a powerful tool for unambiguous structural elucidation of complex molecules numberanalytics.comnih.gov. IR and Raman spectroscopies are complementary vibrational techniques that probe molecular vibrations, providing information about functional groups and molecular skeletons spectroscopyonline.comnih.govksu.edu.sa. IR is sensitive to changes in dipole moment, while Raman is sensitive to changes in polarizability, allowing for a more complete picture of molecular vibrations when used together nih.govksu.edu.sa.

For this compound, while NMR spectra have been recorded mdpi-res.comgoogleapis.commaybridge.com and IR spectroscopy is typically used for functional group identification maybridge.com, detailed advanced spectroscopic data such as specific chemical shifts with assignments, coupling constants, or comprehensive vibrational assignments (IR/Raman wavenumbers with their corresponding modes) that go beyond basic identification and contribute to advanced structural elucidation are not detailed in the provided search results. These techniques are generally applied to confirm synthesized structures or investigate specific molecular interactions.

High-Resolution NMR Spectroscopy for Stereochemistry

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure and, where applicable, the stereochemistry of organic compounds. For this compound, a primary amine without inherent chiral centers, the application of NMR primarily focuses on confirming its structural integrity and identifying the chemical environment of its constituent atoms rather than complex stereochemical assignments.

While direct detailed high-resolution NMR data specifically for the stereochemistry of this compound is not extensively reported in the provided literature, NMR is routinely used for its structural authentication. For instance, the ¹H NMR spectrum of this compound hydrochloride, a common salt form, has been reported. Such spectra provide characteristic chemical shifts (δ) and coupling patterns that correspond to the protons in the phenoxy and benzylamine (B48309) moieties. nih.gov

Table 1: Illustrative ¹H NMR Chemical Shifts for this compound Hydrochloride

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment (General Region)Source
6.87-7.43m18HAromatic protons nih.gov
3.92m2HBenzylic CH₂ protons nih.gov

Note: The provided ¹H NMR data nih.gov is for a complex mixture containing this compound hydrochloride, and the integration of 18H for aromatic protons suggests the presence of other aromatic components or multiple aromatic rings in the reported mixture, not solely this compound hydrochloride. The 2H integration for the benzylic protons is consistent with the CH₂ group in this compound.

In more complex derivatives of this compound, or when studying its interactions and conformations in solution, advanced NMR techniques such as 2D NMR (COSY, HSQC, HMBC) would be employed to fully assign resonances and deduce any subtle stereochemical or conformational preferences.

Mass Spectrometry for Mechanistic Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight, elemental composition, and structural features of compounds through the analysis of mass-to-charge ratios (m/z) of ionized molecules and their fragments. memphis.edunih.gov For mechanistic studies, MS, particularly tandem mass spectrometry (MSⁿ), can reveal fragmentation pathways, providing insights into bond strengths and the stability of various ionic species. nih.gov

For this compound, its molecular ion (M⁺) would be observed at m/z 199.25. nih.gov In electron ionization (EI) mass spectrometry, the molecular ion undergoes fragmentation, yielding characteristic daughter ions. For primary amines, a common fragmentation pathway is alpha-cleavage, which involves the cleavage of a bond adjacent to the nitrogen atom. libretexts.org In the case of this compound (C₆H₅OC₆H₄CH₂NH₂), this could lead to the loss of the amine group or the benzylic carbon, among other possibilities.

Table 2: Predicted Adducts and Collision Cross Sections for this compound

Adductm/z (Predicted)Predicted Collision Cross Section (Ų)Source
[M+H]⁺200.10700143.9 wikipedia.org
[M+Na]⁺222.08894158.5 wikipedia.org
[M+NH₄]⁺217.13354153.5 wikipedia.org
[M+K]⁺238.06288150.2 wikipedia.org
[M-H]⁻198.09244149.7 wikipedia.org

High-resolution mass spectrometry (HRMS) can precisely determine the elemental composition of the molecular ion and its fragments, aiding in the elucidation of complex structures and confirmation of proposed fragmentation mechanisms. nih.gov Liquid chromatography-mass spectrometry (LC-MS) is also employed in the synthesis and characterization of this compound and its derivatives, allowing for separation and identification of compounds in mixtures. uni.lugoogleapis.com

X-ray Diffraction for Solid-State Characterization

X-ray diffraction (XRD), particularly single-crystal X-ray diffraction (SCXRD), is the definitive method for determining the precise three-dimensional atomic and molecular structure of crystalline solids. nih.govresearchgate.net For this compound, SCXRD has been instrumental in characterizing its solid-state forms, especially in the context of co-crystals and molecular salts.

A notable example involves the molecular salt hemihydrate formed between indomethacin (B1671933) (IND) and this compound (POBA), designated as IND·POBA·0.5H₂O. nih.govresearchgate.netacs.orgacs.orgacs.orgfigshare.com The crystal structure of this salt, obtained by solution crystallization from ethanol (B145695), has been elucidated using SCXRD. nih.govacs.org The crystallographic data revealed that in this structure, the indomethacin and this compound molecules/ions are stacked. researchgate.netacs.orgacs.orgacs.orgfigshare.com Furthermore, the indomethacin component in this salt adopts an unusual conformation, similar to that found in the α-polymorph of pure indomethacin. researchgate.netacs.orgacs.orgacs.orgfigshare.com This stacking interaction, driven by strong dispersion forces, contributes to anisotropic crystal growth, often leading to needle-like morphologies. nih.govacs.orgacs.orgacs.orgfigshare.com

This detailed structural information obtained from X-ray diffraction is crucial for understanding intermolecular interactions, packing arrangements, and conformational preferences of this compound within a solid matrix.

UV-Vis and Luminescence Spectroscopy for Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy and luminescence spectroscopy (fluorescence and phosphorescence) are vital for investigating the electronic transitions and optical properties of chemical compounds. These techniques provide information about the absorption and emission of light, which are influenced by the electronic structure and molecular environment.

While specific UV-Vis and luminescence spectra for isolated this compound are not detailed in the provided search results, its optical properties are evident when it acts as an organic component in the formation of metal-halide perovskite materials. For instance, this compound (referred to as 4-POMA) is utilized in the synthesis of 2D metal-halide perovskite materials, such as 4-((4-methylphenyl)oxy)phenyl)methanammonium chloride (4-POMACC). mdpi-res.commdpi.com

Studies on these perovskite materials indicate that the organic amine salt, this compound hydrochloride (4-POMACl), exhibits both fluorescence and phosphorescence. The fluorescence of 4-POMACC, for example, is attributed to its organic amine salt component, with an emission peak observed at 305 nm. mdpi.com Additionally, phosphorescence, originating from 4-POMACl, is observed at 495 nm in 4-POMACC. mdpi.com The presence of these optical properties in its salt form implies that this compound itself possesses chromophores (aromatic rings and the amine group) capable of absorbing in the UV region and potentially exhibiting luminescence.

Table 3: Optical Properties of this compound-Derived Perovskite Salt (4-POMACl)

Spectroscopic TechniqueEmission Peak (nm)Attributed OriginSource
Fluorescence305Organic amine salt mdpi.com
Phosphorescence495Organic amine salt mdpi.com

Biological and Pharmacological Research Applications of 4 Phenoxybenzylamine Derivatives

Intermediate in Pharmaceutical Development

4-Phenoxybenzylamine is widely recognized as a significant intermediate in the pharmaceutical and chemical industries. chemimpex.com Its phenoxy group enhances its reactivity and solubility, making it a suitable candidate for diverse synthetic processes. chemimpex.com Researchers and industry professionals utilize this compound in the development of pharmaceuticals, particularly in the synthesis of biologically active compounds and intermediates. chemimpex.com Its distinct structure allows for the modification of drug properties, facilitating the creation of potentially more effective therapeutic agents. chemimpex.com The compound's utility extends to the synthesis of various pharmaceuticals, including those designed to target neurological disorders. chemimpex.comchemimpex.com It also serves as a valuable building block in organic synthesis for producing dyes, agrochemicals, and other specialty chemicals. chemimpex.com

Investigation in Neurological Disorders

This compound is explored in research related to neurological disorders. chemimpex.comchemimpex.comhoelzel-biotech.com This compound serves as a key intermediate in the synthesis of pharmaceuticals aimed at treating such conditions. chemimpex.comchemimpex.com Its structural characteristics, combining an amine group with an aromatic system, may enable interactions with biomolecules relevant to neurotransmission. ontosight.ai

Research on Enzyme Inhibition and Receptor Binding

This compound is utilized in biochemical research to investigate enzyme inhibition and receptor binding, contributing to a deeper understanding of complex biological pathways. chemimpex.com Its structure allows for potential interactions with various enzymes and receptors. ontosight.ai

HCV NS3 Protein Inhibition

This compound has been identified as an inhibitor of the Hepatitis C Virus (HCV) NS3 protein. glpbio.comtargetmol.com It inhibits the function of the NS3 protein by stabilizing an inactive conformation. hoelzel-biotech.comglpbio.comtargetmol.commedchemexpress.cnmedchemexpress.com Research indicates an IC₅₀ of approximately 500 μM against FL NS3/4a. hoelzel-biotech.comglpbio.comtargetmol.commedchemexpress.cnmedchemexpress.com The binding of this compound occurs at a novel and highly conserved allosteric site located at the interface of the protease and helicase domains of the HCV NS3 protein. targetmol.com This allosteric binding introduces a new class of direct-acting antiviral agents by stabilizing an inactive conformation of the NS3 protein. targetmol.com

Here is a table summarizing the HCV NS3 protein inhibition data for this compound:

CompoundTarget ProteinMechanism of ActionIC₅₀ (against FL NS3/4a)Reference
This compoundHCV NS3Stabilizes an inactive conformation of the NS3 protein~500 μM hoelzel-biotech.comglpbio.comtargetmol.commedchemexpress.cnmedchemexpress.com

Matrix Metalloproteinase (MMP) Inhibition

This compound has been mentioned in the context of matrix metalloproteinase (MMP) inhibition research. caltagmedsystems.co.ukglpbio.com Matrix metalloproteinases are a family of zinc-dependent enzymes that play crucial roles in extracellular matrix remodeling and are implicated in various pathological processes, including cancer and inflammation. nih.gov While specific detailed findings on this compound's direct inhibitory activity against particular MMPs were not extensively detailed in the provided snippets, the compound's inclusion in this research area suggests its potential or that of its derivatives as agents for modulating MMP activity. caltagmedsystems.co.ukglpbio.comgoogle.commolaid.com Research on MMP inhibitors often focuses on compounds that can chelate the catalytic zinc ion of these enzymes, leading to their inhibition. nih.gov

Future Directions and Emerging Research Avenues for 4 Phenoxybenzylamine

Exploration of Novel Synthetic Methodologies

The synthesis of 4-phenoxybenzylamine and its derivatives often involves established routes, such as the reduction of nitriles or the coupling of halogenated benzaldehydes with phenols followed by amination. nih.gov For instance, substituted 4-phenoxybenzylamines can be prepared by treating 4-fluorobenzonitrile (B33359) with an appropriate aryl phenol (B47542) using bases like K₂CO₃ or Cs₂CO₃ in solvents like DMF, followed by reduction of the nitrile group with LiAlH₄. nih.gov However, ongoing research aims to develop novel synthetic methodologies that are more efficient, environmentally friendly, and scalable.

Key areas of exploration include:

Green Chemistry Approaches: Investigating biocatalysis, such as lipase-mediated acetal (B89532) hydrolysis, and solvent-free systems, like mechanochemical grinding, offers pathways to more sustainable synthesis.

Catalytic Methods: Developing new catalytic systems that can facilitate the formation of the phenoxy-benzylamine linkage with higher selectivity and yield under milder conditions. This could involve exploring novel catalysts for nucleophilic aromatic substitution reactions or reductive amination.

Flow Chemistry: Implementing continuous flow processes could offer advantages in terms of reaction control, safety, and scalability compared to traditional batch methods.

Microwave-Assisted Synthesis: Utilizing microwave irradiation to significantly reduce reaction times and improve yields, as demonstrated in related chemical transformations.

These novel methodologies aim to overcome challenges such as the need for precise stoichiometric control and high catalyst loadings that can increase production costs.

Development of New Derivatives with Enhanced Properties

The structural versatility of this compound allows for the synthesis of numerous derivatives with potentially enhanced or tailored properties. Research in this area focuses on modifying the core structure to improve specific characteristics, such as solubility, stability, or interaction with particular targets.

Examples of derivative development and their properties include:

Substituted Aromatic Rings: Introducing various substituents (e.g., halogens, methyl groups, methoxy (B1213986) groups) on the terminal aromatic ring can influence the compound's physicochemical and interaction properties. For instance, 4-(4-methylphenoxy)benzylamine hydrochloride, a derivative with a methylphenoxy group, exhibits moderate solubility in ethanol (B145695) and DMSO.

Linker Modifications: Altering the linker between the two aromatic rings, such as using an oxymethylene (OCH₂) group, has been shown to influence pharmacological activities in related compounds. nih.gov

Salt Forms: Converting this compound into hydrochloride salts, such as this compound HCl, can enhance its solubility in polar solvents and improve stability.

Table 1: Examples of this compound Derivatives and Their Characteristics

Derivative NameMolecular FormulaMolecular Weight ( g/mol )Key Structural FeatureEnhanced Property/ApplicationPubChem CID
This compoundC₁₃H₁₃NO199.25Unsubstituted phenoxyVersatile intermediate2760343
This compound HClC₁₃H₁₄ClNO235.711Hydrochloride saltEnhanced solubility, stability22293026
4-(4-Methylphenoxy)benzylamine HClC₁₄H₁₆ClNO249.744-Methylphenoxy groupModerate solubility in ethanol and DMSO, organic synthesis-
(4-phenoxypyridin-2-yl)methanamine--Phenoxypyridinyl isostereExplored in protein-protein interaction studies-
4'-((3″-Fluoro)phenoxy)benzylamine--3"-Fluoro phenoxy groupPotent neurological agent in some contexts-
2-(4-methoxyphenoxy)benzylamine HCl--4-Methoxyphenoxy groupCorrosion inhibitor for carbon steel-
2-(2-methoxyphenoxy)benzylamine HCl--2-Methoxyphenoxy groupCorrosion inhibitor for mild steel-

Further research involves structure-activity relationship (SAR) studies to systematically understand how structural modifications correlate with desired properties, enabling rational design of future derivatives. nih.govnih.gov

Advanced Applications in Interdisciplinary Fields

The unique chemical structure of this compound and its derivatives lends itself to advanced applications across various interdisciplinary fields beyond traditional organic synthesis.

Materials Science: this compound (4-POMA) has been utilized as an organic component in the synthesis of two-dimensional (2D) metal-halide perovskite materials, specifically 4-POMACC (a cadmium chloride perovskite). These materials exhibit distinct room-temperature phosphorescence (RTP) properties, with 4-POMACC showing longer RTP lifetimes (254 ms) compared to analogous compounds. mdpi-res.commdpi.com This highlights its potential in developing advanced semiconductor materials for optoelectronics.

Crystallography and Crystal Engineering: this compound (POBA) has been used in the formation of molecular salts and cocrystals, such as Indomethacin (B1671933) (IND)·POBA·0.5H₂O. These studies contribute to understanding stacking interactions and crystal growth, which are crucial in pharmaceutical and fine chemical industries for controlling particle morphology and properties. acs.orgresearchgate.netresearchgate.net

Corrosion Inhibition: Derivatives like 2-(4-methoxyphenoxy)benzylamine HCl and 2-(2-methoxyphenoxy)benzylamine hydrochloride have shown promise as corrosion inhibitors for carbon steel and mild steel in acidic media. Their effectiveness is attributed to the presence of amine molecules, oxygen, and nitrogen atoms, which facilitate adsorption onto metal surfaces, forming a protective film. researchgate.netresearchgate.net

Sustainable and Scalable Production Methods

As the demand for chemical compounds grows, the development of sustainable and scalable production methods for this compound becomes increasingly important. This involves optimizing existing processes and exploring new technologies that minimize environmental impact and maximize efficiency.

Process Optimization: Refining current synthetic routes to improve yields, reduce reaction times, and minimize waste generation. This includes precise stoichiometric control to prevent over-oxidation to undesired byproducts.

Continuous Manufacturing: Transitioning from batch to continuous flow processes can enhance scalability, improve product consistency, and reduce energy consumption.

Biocatalysis and Enzymatic Synthesis: Exploring the use of enzymes or microorganisms to catalyze specific steps in the synthesis of this compound or its precursors. Biocatalytic methods often operate under milder conditions, reducing the need for harsh reagents and high temperatures.

Solvent-Free and Green Solvent Systems: Developing synthetic routes that eliminate or significantly reduce the use of volatile organic solvents, replacing them with more environmentally benign alternatives or implementing solvent-free reaction conditions.

These efforts align with the principles of green chemistry, aiming for cost-effectiveness and adaptability for diverse application scenarios, particularly in large-scale production. mdpi-res.com

Deepening Mechanistic Understanding of Biological Interactions

While specific dosage and safety profiles are outside the scope, research continues to deepen the mechanistic understanding of how this compound and its derivatives interact at a molecular level, particularly in contexts relevant to potential biological applications.

Target Identification and Binding Mechanisms: Studies have identified that this compound can bind to a conserved site at the interface between the protease and helicase domains of the Hepatitis C Virus (HCV) NS3 protein. Its binding at this allosteric site inhibits the NS3 protein's function by stabilizing an inactive conformation, suggesting a new class of direct-acting antiviral agents. chembk.com

Structure-Activity Relationships (SAR): Ongoing SAR studies aim to elucidate the precise structural features of this compound derivatives that are crucial for their interaction with specific biological targets. This involves systematically modifying the compound and observing the impact on its binding affinity and functional modulation. nih.govnih.gov For example, modifications to the terminal aromatic ring have been shown to influence the activity of related compounds. nih.gov

Computational Modeling: Utilizing advanced computational methods, such as molecular docking and molecular dynamics simulations, can provide deeper insights into the intermolecular interactions between this compound and biological macromolecules. researchgate.net This can help predict binding poses, identify key interaction points, and guide the design of more potent and selective derivatives.

Mechanistic Studies in Materials: In the context of materials science, understanding the phosphorescence emission mechanism in 2D metal-halide perovskites incorporating this compound is an area of active research. This involves studying how varying alkyl chain lengths of organic amines can tune the energy levels of excitons and influence the optical bandgap of the materials. mdpi.commdpi-res.com

These mechanistic insights are crucial for the rational design of new compounds with tailored biological or material properties.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-phenoxybenzylamine in laboratory settings?

  • Methodology : A validated synthesis route involves amide coupling reactions. For example, this compound can react with picolinic acid in a 1:1 mixture of dichloromethane (DCM) and dimethylformamide (DMF) under reflux conditions. Post-reaction purification typically involves column chromatography and characterization via 13C^{13}\text{C} NMR (e.g., δ 164.67 ppm for carbonyl groups) and ESI-TOF-MS (e.g., [M+H]+^+ observed at 456.1919) .
  • Safety : Use standard laboratory precautions, including fume hoods and personal protective equipment (PPE).

Q. How should this compound be stored to ensure stability?

  • Protocol : Store in tightly sealed containers in a dry, well-ventilated environment. Avoid exposure to moisture and oxidizing agents. Reseal containers immediately after use to prevent degradation .

Q. What analytical techniques are critical for verifying the purity of this compound?

  • Approach :

  • Chromatography : Use HPLC or TLC with UV detection for preliminary purity assessment.
  • Spectroscopy : Confirm structural integrity via 1H^{1}\text{H} NMR (e.g., aromatic protons at δ 7.2–6.8 ppm) and FT-IR (e.g., NH2_2 stretching at ~3350 cm1^{-1}).
  • Mass Spectrometry : ESI-TOF-MS provides accurate molecular weight confirmation (e.g., theoretical [M+H]+^+ = 456.1918) .

Q. Are there known hazards associated with handling this compound?

  • Safety Data : While specific hazard classifications for this compound are not fully documented, structurally similar amines (e.g., 4-hexyloxybenzylamine) are classified as laboratory chemicals with no significant acute hazards. Always refer to Safety Data Sheets (SDS) for analogous compounds and implement standard amine-handling protocols .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in this compound-based syntheses?

  • Experimental Design :

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus non-polar alternatives (toluene) to assess reaction efficiency.
  • Catalyst Variation : Compare coupling agents (e.g., HATU vs. EDCI) under identical conditions.
  • Temperature Gradients : Evaluate reflux vs. room-temperature reactions to minimize side products.
    • Data Analysis : Use Design of Experiments (DoE) software to model interactions between variables .

Q. How should researchers resolve contradictions in reported spectral data for this compound derivatives?

  • Methodology :

Cross-Validation : Compare NMR, IR, and MS data with authenticated databases (e.g., NIST Chemistry WebBook) .

Reproducibility : Replicate synthesis and characterization under controlled conditions.

Systematic Review : Apply PRISMA guidelines to aggregate and critically appraise conflicting studies .

Q. What strategies are effective for incorporating this compound into drug discovery pipelines?

  • Framework :

  • Pharmacophore Modeling : Use computational tools (e.g., molecular docking) to predict interactions with target receptors.
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., halogenated or methoxy-substituted derivatives) and evaluate bioactivity.
  • Toxicity Screening : Prioritize compounds with low cytotoxicity in vitro (e.g., IC50_{50} > 10 µM in HEK293 cells) .

Q. How can researchers address variability in synthetic yields across different batches?

  • Troubleshooting Guide :

  • Impurity Analysis : Use LC-MS to identify byproducts (e.g., unreacted starting materials).
  • Process Monitoring : Implement in-situ FT-IR or Raman spectroscopy to track reaction progress.
  • Environmental Controls : Document humidity and temperature fluctuations during synthesis .

Notes

  • Methodological Focus : Answers emphasize reproducible protocols over theoretical definitions.
  • Advanced Topics : Include experimental design, data reconciliation, and translational research frameworks.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Phenoxybenzylamine
Reactant of Route 2
Reactant of Route 2
4-Phenoxybenzylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.